molecular formula C18H21N3O B215818 1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No. B215818
M. Wt: 295.4 g/mol
InChI Key: WGQZNQFKLUBBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is a compound that has attracted the attention of researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is not fully understood. However, it has been suggested that it may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It may also inhibit the production of reactive oxygen species, which can lead to oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Moreover, it has been investigated for its potential use as a diagnostic tool for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine in lab experiments is that it has been shown to have antitumor activity in vitro and in vivo. Moreover, it has been found to have anti-inflammatory and antioxidant properties. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine. One direction is to investigate its potential use as a diagnostic tool for cancer. Another direction is to further elucidate its mechanism of action. Moreover, it may be worthwhile to investigate its potential for use in combination therapy with other anticancer agents.

Synthesis Methods

The synthesis of 1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine involves the reaction of 2-(3-methylphenoxy)ethylamine with 1-ethyl-1,3-dihydro-2H-benzimidazol-2-imine in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent. The resulting product is then purified through recrystallization.

Scientific Research Applications

1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine has potential applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo. It has also been found to have anti-inflammatory and antioxidant properties. Moreover, it has been investigated for its potential use as a diagnostic tool for cancer.

properties

Product Name

1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

1-ethyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-imine

InChI

InChI=1S/C18H21N3O/c1-3-20-16-9-4-5-10-17(16)21(18(20)19)11-12-22-15-8-6-7-14(2)13-15/h4-10,13,19H,3,11-12H2,1-2H3

InChI Key

WGQZNQFKLUBBKS-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC(=C3)C

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC(=C3)C

Origin of Product

United States

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